Dodecyl nitrate CAS number and molecular weight
Dodecyl nitrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dodecyl nitrate, a long-chain alkyl nitrate with potential applications in research and drug development as a nitric oxide (NO) donor. This document outlines its chemical properties, potential mechanism of action, and plausible experimental protocols for its synthesis, analysis, and biological evaluation.
Core Properties of Dodecyl Nitrate
Dodecyl nitrate is an organic nitrate ester characterized by a 12-carbon alkyl chain. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13277-59-3 | |
| Molecular Formula | C₁₂H₂₅NO₃ | |
| Molecular Weight | 231.33 g/mol |
Mechanism of Action: A Nitric Oxide Donor
Organic nitrates, as a class of compounds, are recognized as prodrugs that release nitric oxide (NO), a critical signaling molecule in various physiological processes. The generally accepted mechanism of action involves the enzymatic or non-enzymatic reduction of the nitrate group to release NO. This NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation.
Caption: General signaling pathway for organic nitrates.
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for the synthesis, analysis, and in vitro evaluation of dodecyl nitrate. These protocols are based on standard chemical and pharmacological techniques and may require optimization for specific experimental conditions.
Synthesis of Dodecyl Nitrate
This protocol describes a plausible method for the synthesis of dodecyl nitrate via the nitration of dodecanol.
Materials:
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Dodecanol
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Fuming nitric acid (90%)
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Acetic anhydride
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer and hotplate
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Ice bath
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Separatory funnel
Procedure:
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In a round-bottom flask cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with constant stirring to form an acetyl nitrate solution.
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Dissolve dodecanol in dichloromethane in a separate flask.
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Slowly add the dodecanol solution to the acetyl nitrate solution while maintaining the temperature below 10°C.
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Allow the reaction to stir at room temperature for 2-4 hours.
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Quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude dodecyl nitrate.
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Purify the crude product by flash column chromatography.
Caption: Workflow for the synthesis of dodecyl nitrate.
Analytical Method: HPLC-UV
This protocol outlines a method for the quantification of dodecyl nitrate using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Injection Volume: 20 µL.
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Column Temperature: 25°C.
Procedure:
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Prepare a stock solution of dodecyl nitrate in acetonitrile.
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Prepare a series of calibration standards by diluting the stock solution.
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Prepare samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
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Inject the standards and samples onto the HPLC system.
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Quantify the amount of dodecyl nitrate in the samples by comparing the peak area to the calibration curve.
In Vitro Vasodilation Assay
This protocol describes an ex vivo method to assess the vasodilatory effect of dodecyl nitrate on isolated blood vessels.
Materials:
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Isolated segments of arteries (e.g., rat aorta or human subcutaneous resistance arteries).
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Organ bath system with force transducers.
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Krebs-Henseleit solution.
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Phenylephrine (or another vasoconstrictor).
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Dodecyl nitrate stock solution (in a suitable solvent like DMSO).
Procedure:
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Mount the arterial segments in the organ baths containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
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Allow the tissues to equilibrate under a resting tension.
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Induce a stable contraction with a submaximal concentration of phenylephrine.
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Once a stable plateau is reached, add cumulative concentrations of dodecyl nitrate to the bath.
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Record the relaxation response at each concentration.
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Calculate the percentage of relaxation relative to the pre-contracted tension.
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Construct a concentration-response curve and determine the EC₅₀ value.
Caption: Experimental workflow for the in vitro vasodilation assay.
Data Presentation
The following table provides a template for summarizing quantitative data from the in vitro vasodilation assay.
| Compound | EC₅₀ (M) | Eₘₐₓ (%) |
| Dodecyl Nitrate | ||
| Positive Control | ||
| (e.g., SNP) |
EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ: The maximum relaxation response.
This technical guide provides a foundational understanding of dodecyl nitrate for research and development purposes. The provided protocols and diagrams serve as a starting point for further investigation into the properties and potential applications of this long-chain alkyl nitrate. It is imperative that all experimental work is conducted in accordance with institutional safety guidelines and regulations.
